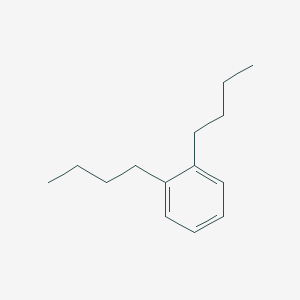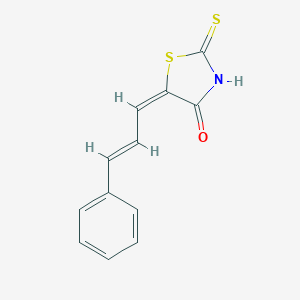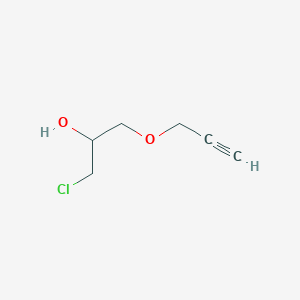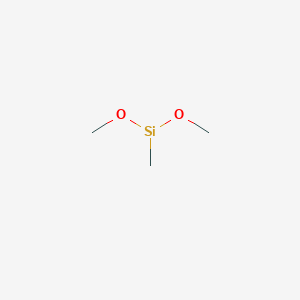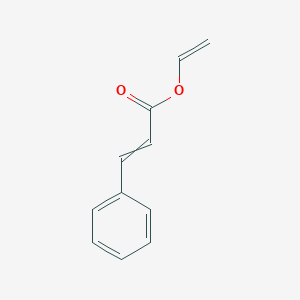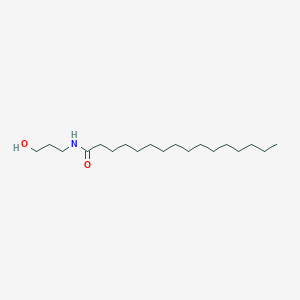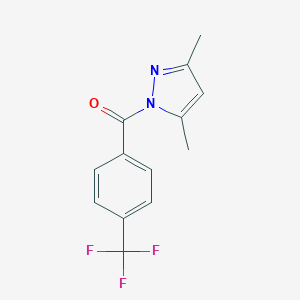![molecular formula C8H7NO4Se B100884 [(p-Nitrophenyl)seleno]acetic acid CAS No. 17893-55-9](/img/structure/B100884.png)
[(p-Nitrophenyl)seleno]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(p-Nitrophenyl)seleno]acetic acid, also known as PNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C8H6NO4Se. PNPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In
Mécanisme D'action
The mechanism of action of [(p-Nitrophenyl)seleno]acetic acid is not fully understood. However, it is believed that it exerts its biological effects through the redox modulation of cellular signaling pathways. [(p-Nitrophenyl)seleno]acetic acid has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Effets Biochimiques Et Physiologiques
[(p-Nitrophenyl)seleno]acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell death in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes such as glutathione peroxidase. In vivo studies have shown that it can reduce the growth of tumors in animal models and improve cognitive function in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(p-Nitrophenyl)seleno]acetic acid in lab experiments is its high reactivity and specificity towards selenocysteine-containing proteins. This makes it a valuable tool for studying the function and regulation of these proteins. However, one of the limitations of using [(p-Nitrophenyl)seleno]acetic acid is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for research on [(p-Nitrophenyl)seleno]acetic acid. One area of interest is the development of new synthetic methods for the production of [(p-Nitrophenyl)seleno]acetic acid and related compounds. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of [(p-Nitrophenyl)seleno]acetic acid and its effects on cellular signaling pathways.
Méthodes De Synthèse
[(p-Nitrophenyl)seleno]acetic acid can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of p-nitrophenylchloroformate with sodium selenide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to obtain the final product, [(p-Nitrophenyl)seleno]acetic acid. Other methods involve the reaction of p-nitrophenylacetic acid with selenium dioxide or the reaction of p-nitrophenylchloroformate with sodium selenite.
Applications De Recherche Scientifique
[(p-Nitrophenyl)seleno]acetic acid has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a substrate for the measurement of selenocysteine-containing proteins. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of cancer and neurological disorders. In material science, it has been used as a precursor for the synthesis of selenium-containing polymers and nanomaterials.
Propriétés
Numéro CAS |
17893-55-9 |
|---|---|
Nom du produit |
[(p-Nitrophenyl)seleno]acetic acid |
Formule moléculaire |
C8H7NO4Se |
Poids moléculaire |
260.12 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
Clé InChI |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Autres numéros CAS |
17893-55-9 |
Synonymes |
[(p-Nitrophenyl)seleno]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



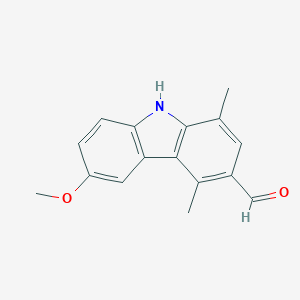
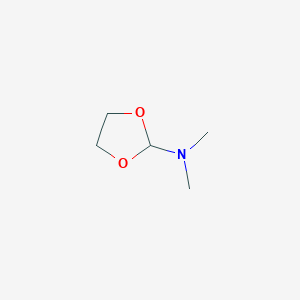
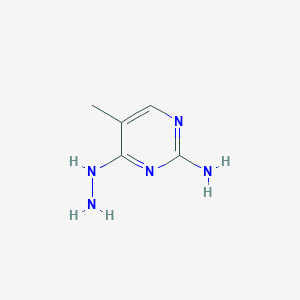
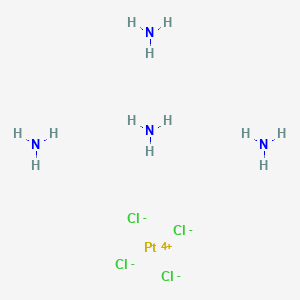
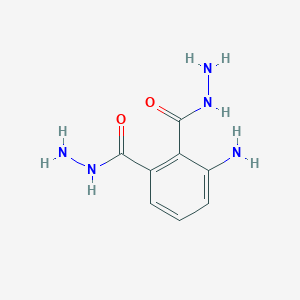
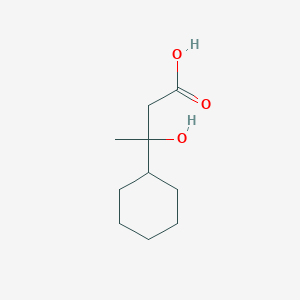
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
